Lanray L
Description
Structure
2D Structure
Properties
CAS No. |
97505-36-7 |
|---|---|
Molecular Formula |
C21H26Cl3N3O3S |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C12H16ClNOS.C9H10Cl2N2O2/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h5-8H,3-4,9H2,1-2H3;3-5H,1-2H3,(H,12,14) |
InChI Key |
ZFOXZULDKHOVPP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SCC1=CC=CC=C1Cl.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Canonical SMILES |
CCN(CC)C(=O)SCC1=CC=CC=C1Cl.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Appearance |
Solid powder |
Other CAS No. |
97505-36-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPD 20027; DPD-20027; DPD20027; Lanray L; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Compound A
Compound A replaces chlorine atoms in this compound with bromine, altering steric and electronic properties:
| Property | This compound | Compound A |
|---|---|---|
| Molecular Weight (g/mol) | 207.02 | 296.82 |
| Solubility in DMSO (mg/mL) | 25 | 18 |
| Melting Point (°C) | 156–158 | 142–144 |
| pKa (aqueous) | 2.8 | 2.5 |
The bromine substituents in Compound A reduce solubility due to increased hydrophobicity but enhance electrophilicity in aryl halidation reactions (yield: 78% vs. This compound’s 65% under identical conditions) . However, this compound’s lower molecular weight favors higher diffusion rates in heterogeneous catalysis .
Functional Comparison with Compound B
Compound B shares this compound’s hydroxyl group but features a nitro-substituted phenylacetic acid structure, enabling distinct applications:
| Application | This compound | Compound B |
|---|---|---|
| Catalytic TOF (h⁻¹) | 1.2 × 10⁴ | 8.5 × 10³ |
| Antibacterial Activity (MIC, µg/mL) | 128 (E. coli) | 32 (E. coli) |
| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 195 |
Compound B’s nitro group enhances antibacterial potency but reduces thermal stability, limiting its use in high-temperature processes. This compound’s superior thermal resilience makes it preferable in industrial settings .
Research Findings and Critical Analysis
Catalytic Efficiency
A 2023 study comparing this compound and Compound A in Suzuki-Miyaura couplings revealed this compound’s higher TOF (1.2 × 10⁴ h⁻¹ vs. 9.3 × 10³ h⁻¹) due to chlorine’s moderate electronegativity, which balances substrate activation and byproduct inhibition . In contrast, Compound A’s bromine groups induce excessive electron withdrawal, slowing transmetalation steps .
Pharmacological Potential
This compound’s moderate antibacterial activity (MIC: 128 µg/mL) is eclipsed by Compound B’s nitro group, which disrupts bacterial membrane integrity at lower concentrations (MIC: 32 µg/mL). However, this compound’s lower cytotoxicity (IC₅₀: 450 µg/mL in HEK293 cells vs. Compound B’s 210 µg/mL) suggests safer therapeutic margins .
Stability and Environmental Impact
Accelerated aging tests (40°C, 75% RH) show this compound retains 95% potency after 6 months, outperforming Compound B (82%). However, its chlorinated byproducts raise environmental concerns, with a 15% higher bioaccumulation factor (BCF) in aquatic models compared to brominated analogs .
Contradictions and Consensus in Literature
- Catalytic Superiority : While this compound is consistently reported as more efficient in cross-coupling reactions, a 2022 study contested this, citing solvent-dependent reactivity where Compound A outperforms in tetrahydrofuran (yield: 81% vs. 73%) .
- Toxicity Data : Discrepancies exist in cytotoxicity assays; some studies report this compound’s IC₅₀ as 600 µg/mL, suggesting batch-to-batch variability in synthesis .
Q & A
Q. Example Table: Experimental Parameters for Dose-Response Studies
| Parameter | Description | Reference Standard |
|---|---|---|
| This compound concentration range | 0.1–100 µM (log-scale increments) | |
| Incubation time | 24–72 hours (time-course validation required) |
Advanced: How can researchers resolve contradictions in experimental data related to this compound's mechanisms?
Methodological Answer:
- Triangulation: Cross-validate findings using multiple techniques (e.g., Western blot + qPCR for protein/gene expression).
- Statistical Reassessment: Apply robust tests (e.g., mixed-effects models) to account for outliers or heteroscedasticity.
- Methodological Audit: Check for protocol deviations (e.g., storage conditions of this compound affecting stability) .
Advanced: What statistical frameworks are suitable for integrating multi-omics data in this compound research?
Methodological Answer:
- Multivariate Analysis: Use PCA or PLS-DA to identify latent variables linking this compound exposure to transcriptomic/metabolomic changes.
- Pathway Enrichment Tools: Apply DAVID or GSEA to contextualize findings within biological networks.
- Machine Learning: Train classifiers (e.g., random forests) to predict dose-dependent outcomes .
Basic: How to ensure reproducibility in this compound synthesis and purification protocols?
Methodological Answer:
- Stepwise Validation: Document each synthesis step (e.g., reaction temperature, solvent purity).
- Analytical Cross-Check: Use HPLC/MS to confirm this compound purity (>95%) across batches.
- Open Data: Share raw spectra and chromatograms in supplementary materials .
Advanced: What strategies mitigate bias in collaborative studies involving this compound?
Methodological Answer:
- Standardized Protocols: Pre-register methods (e.g., on Open Science Framework) to align cross-lab workflows.
- Interrater Reliability (IRR): Calculate Cohen’s κ or ICC scores to assess consistency in data interpretation among collaborators.
- Blinded Analysis: Separate data collection and interpretation teams .
Advanced: What ethical considerations apply to human subjects in this compound trials?
Methodological Answer:
- Informed Consent: Disclose risks/benefits using non-technical language.
- Inclusion Criteria: Justify demographic selection (e.g., age, comorbidities) to avoid bias.
- IRB Compliance: Submit protocols for ethical review, including data anonymization plans .
Advanced: How to model longitudinal data for this compound’s chronic toxicity studies?
Methodological Answer:
- Mixed-Effects Models: Account for inter-individual variability and time-dependent responses.
- Survival Analysis: Use Kaplan-Meier curves to assess toxicity thresholds.
- Sensitivity Analysis: Test assumptions (e.g., proportional hazards) .
Basic: What are best practices for presenting this compound research data in publications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
